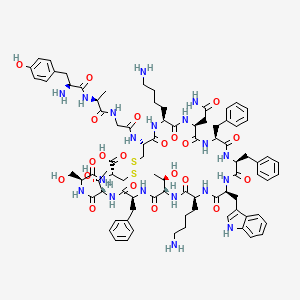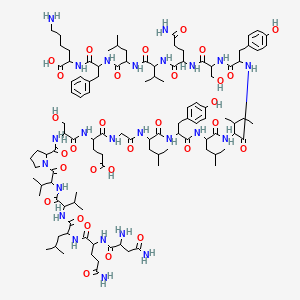
209518-24-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a nonapeptide that corresponds to the primary binding sites of the 23-residue mitochondrial aspartate aminotransferase presequence . This compound is primarily used in scientific research and has significant applications in the study of heat shock proteins (HSPs).
Aplicaciones Científicas De Investigación
p5 Ligand for DnaK and DnaJ has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigates the role of heat shock proteins in cellular stress responses.
Medicine: Explores potential therapeutic applications in diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p5 Ligand for DnaK and DnaJ involves peptide synthesis techniques. The nonapeptide is synthesized by solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotecting agents to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of p5 Ligand for DnaK and DnaJ follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
p5 Ligand for DnaK and DnaJ undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with modified amino acid sequences .
Comparación Con Compuestos Similares
Similar Compounds
Tamoxifen: A selective estrogen receptor modulator with applications in breast cancer treatment.
Paeoniflorin: A herbal constituent with anti-cancer and anti-inflammatory properties.
Rifabutin: An antibiotic with potent antimycobacterial properties.
Uniqueness
p5 Ligand for DnaK and DnaJ is unique due to its specific binding affinity for heat shock proteins DnaK and DnaJ, making it a valuable tool in studying protein folding and stress responses. Unlike other compounds, it directly targets the chaperone activity of heat shock proteins, providing insights into their molecular mechanisms .
Propiedades
Número CAS |
209518-24-1 |
|---|---|
Fórmula molecular |
C₄₄H₈₁N₁₅O₁₁S |
Peso molecular |
1028.27 |
Secuencia |
One Letter Code: CLLLSAPRR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





